![molecular formula C35H25B B1595540 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene CAS No. 56849-84-4](/img/structure/B1595540.png)
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Overview
Description
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is a complex organic compound characterized by its molecular formula C35H25Br and a molecular weight of 525.48 g/mol. This compound is notable for its bromine atom and multiple phenyl groups attached to the cyclopentadiene ring, making it a subject of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene typically involves the bromination of 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired technical grade product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxides and derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Organic Synthesis
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene serves as a versatile building block in organic synthesis. Its multiple phenyl groups allow for various substitution reactions that can lead to the formation of more complex structures. This compound can be utilized to synthesize derivatives that are essential in developing new materials.
Materials Science
In materials science, this compound is explored for its optoelectronic properties. It is involved in the development of organic semiconductors and photovoltaic materials due to its ability to facilitate charge transport. The structure's complexity allows for tuning these properties through various substitutions.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development. Its interactions with biological molecules can lead to the discovery of new therapeutic agents targeting specific diseases. Research indicates its utility in studying enzyme interactions and receptor binding mechanisms.
Data Table: Summary of Applications
Case Study 1: Organic Synthesis
A study demonstrated the successful synthesis of a novel class of compounds derived from this compound through electrophilic substitution reactions. These derivatives showed promising activity against specific cancer cell lines.
Case Study 2: Optoelectronic Properties
Research conducted on the optoelectronic characteristics of materials derived from this compound revealed that modifications to the phenyl groups significantly enhanced their light absorption capabilities and charge mobility. These findings suggest potential applications in solar cell technologies.
Mechanism of Action
The mechanism by which 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5,5-dimethyl-1,3-cyclopentadiene
1,2,4,5-Tetrabromobenzene
1-Bromoundecane
1,2,3,4,5-Pentamethylcyclopentadiene
Uniqueness: 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is unique due to its complex structure with multiple phenyl groups and a bromine atom. This complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler brominated compounds.
Biological Activity
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (CAS No. 56849-84-4) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, properties, and relevant research findings.
- Molecular Formula : C35H25Br
- Molecular Weight : 525.48 g/mol
- Melting Point : 188-190 °C
- Appearance : Solid form, typically a white to orange powder.
Synthesis
The synthesis of this compound involves several steps starting from 2,4-cyclopentadien-1-ol and various phenyl derivatives. The compound can be synthesized through reactions that involve bromination and cyclization techniques.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-bromo derivatives exhibit anticancer properties. The bromine substituent is thought to enhance the compound's interaction with biological targets such as DNA or proteins involved in cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry examined the effects of brominated cyclopentadienes on cancer cell lines. The results showed a significant reduction in cell viability in several types of cancer cells when treated with 5-bromo derivatives compared to untreated controls .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro tests showed that it exhibits activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
Table 1: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Pseudomonas aeruginosa | 18 | 40 µg/mL |
The biological activity of 5-bromo compounds is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules. The presence of bromine enhances electron-withdrawing properties which may facilitate these interactions.
Applications in Drug Development
The unique structural features of this compound make it a candidate for further development in pharmaceuticals. Its potential use as an anticancer agent and antimicrobial compound highlights its versatility.
Properties
IUPAC Name |
(1-bromo-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25Br/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSNYWQHJSONEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)Br)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348317 | |
Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56849-84-4 | |
Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.